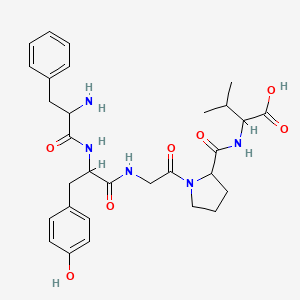

H-Phe-tyr-gly-pro-val-OH

Vue d'ensemble

Description

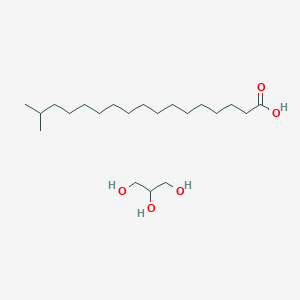

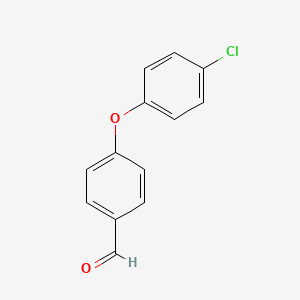

“H-Phe-tyr-gly-pro-val-OH” is a peptide with the molecular formula C30H39N5O7 and a molecular weight of 581.66 . It is used for research and development purposes .

Synthesis Analysis

Peptide synthesis often involves the Edman degradation method, which cleaves one amino acid at a time from an end of the peptide chain . The terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .

Chemical Reactions Analysis

The chemical reactions involving peptides often depend on the specific peptide sequence. The Edman degradation method is commonly used for peptide sequencing .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Phe-tyr-gly-pro-val-OH” include a molecular formula of C30H39N5O7 and a molecular weight of 581.66 .

Applications De Recherche Scientifique

Taste Perception Studies

The sequence is similar to peptides derived from casein hydrolyzate, which have been studied for their bitter taste properties. For instance, the peptide BPIc (Val–Tyr–Pro–Phe–Pro–Pro–Gly–Ile–Asn–His) and its analogs have been synthesized to investigate the relationship between chemical structure and bitter taste . This research can lead to a better understanding of how peptides contribute to the taste of food products and could inform the development of flavor enhancers or bitterness blockers.

Antioxidant Activity

Peptides containing the sequence Gly-Pro-Pro, which is part of the “H-Phe-tyr-gly-pro-val-OH” structure, have shown significant antioxidant activity . These peptides can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases and in food preservation as natural antioxidants.

Food Processing Additives

The antioxidant properties of peptides also make them suitable as food processing additives. They can inhibit lipid peroxidation, thus extending the shelf life of food products and maintaining their quality .

Safety and Hazards

Safety data sheets suggest that if “H-Phe-tyr-gly-pro-val-OH” is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it contacts the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

Orientations Futures

Peptides derived from dietary proteins have been reported to display significant antioxidant activity, which may exert notably beneficial effects in promoting human health and in food processing . Therefore, future research could focus on exploring the potential health benefits and applications of “H-Phe-tyr-gly-pro-val-OH”.

Propriétés

IUPAC Name |

2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7/c1-18(2)26(30(41)42)34-29(40)24-9-6-14-35(24)25(37)17-32-28(39)23(16-20-10-12-21(36)13-11-20)33-27(38)22(31)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,18,22-24,26,36H,6,9,14-17,31H2,1-2H3,(H,32,39)(H,33,38)(H,34,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAFJCRCGVXXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411474 | |

| Record name | Phenylalanyltyrosylglycylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85679-70-5 | |

| Record name | Phenylalanyltyrosylglycylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)